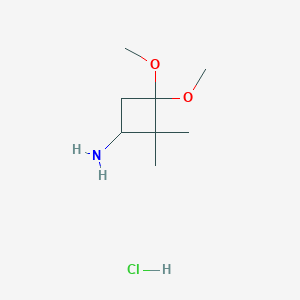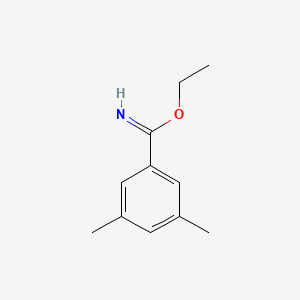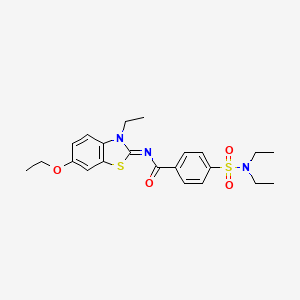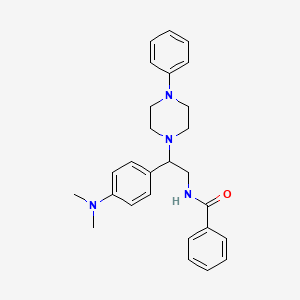
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide, also known as CYM-51010, is a novel compound with potential applications in scientific research. It is a selective antagonist of the dopamine D1 receptor and has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide acts as a selective antagonist of the dopamine D1 receptor, which inhibits the binding of dopamine to the receptor. This leads to a decrease in the activity of the receptor and subsequent downstream signaling pathways. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to decrease the activity of the dopamine D1 receptor, which leads to a decrease in the release of dopamine in various brain regions. This has been associated with a decrease in reward-related behavior and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows for more targeted investigations of the role of this receptor in various physiological and behavioral processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions that can be explored in the context of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide research. One potential direction is to investigate the effects of this compound on other dopamine receptors and their downstream signaling pathways. Another potential direction is to investigate the effects of this compound in various disease models, such as Parkinson's disease or addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of the intermediate compound 1-cyclopentyl-4-(2,5-dimethoxyphenyl)piperidine, which is then reacted with oxalyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,5-dimethoxyphenyl)oxalamide has been extensively studied for its potential applications in scientific research. It has been shown to have selective binding affinity for the dopamine D1 receptor, which is involved in various physiological and behavioral processes such as reward, motivation, and learning. This compound has been used in various preclinical studies to investigate the role of the dopamine D1 receptor in these processes.
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-17-7-8-19(28-2)18(13-17)23-21(26)20(25)22-14-15-9-11-24(12-10-15)16-5-3-4-6-16/h7-8,13,15-16H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJRZLLROYTCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2903665.png)
![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2903666.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole](/img/structure/B2903667.png)
![1-benzyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2903670.png)

![N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2903677.png)
![[4-[(4-Methylphenyl)methyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2903678.png)


![N-(3,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2903681.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903682.png)